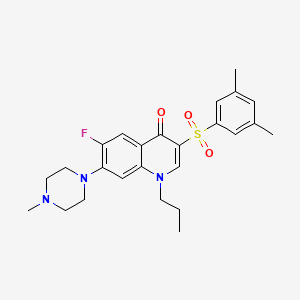

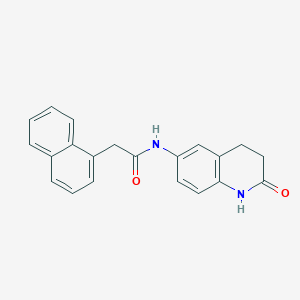

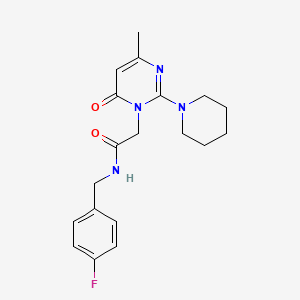

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, closely related to the compound , often involves complex reactions that yield molecules with significant biological activity. For instance, a study on the synthesis of similar quinoline derivatives demonstrated their potential as anti-tubercular and antibacterial agents, showcasing the intricate steps involved in creating these compounds and evaluating their effectiveness against various microbial strains (Narva Suresh et al., 2014). Another example is the preparation of 4-Cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione, detailing a multi-step process starting from specific ketones and illustrating the challenges in synthesizing such complex molecules (S. Rádl, 1997).

Molecular Structure Analysis

The molecular and crystalline structures of quinoline derivatives have been extensively studied to understand their conformation and how it affects their chemical behavior. For example, the analysis of 3,3-Dimethyl-1-(3-methyl-1-phenylpyrazol-5-onylidene-4)-1,2,3,4-tetrahydroisoquinoline provided insights into its molecular structure, which is essential for predicting the molecule's reactivity and interactions with other substances (V. I. Sokol et al., 2002).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, contributing to their broad spectrum of biological activities. Research into the reactivity of N-Aminoquinolones with ketones, for example, highlights the synthetic pathways to novel tricyclic quinoline carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (O. Chupakhin et al., 1992).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. Studies on compounds like Aquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]zinc(II) dihydrate offer valuable data on these properties, which are crucial for understanding the compound's behavior under different conditions (Wei Qi et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the potential applications of quinoline derivatives. For example, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlight the antimicrobial properties of these compounds, shedding light on their potential uses in medical science (N. Patel & S. D. Patel, 2010).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities and Pharmacological Properties

Research on temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, highlights the synthesis and testing of enantiomers for their antibacterial activities and pharmacological profiles. Although in vitro activities showed no difference between enantiomers, minor differences were observed in vivo. Both enantiomers exhibited similar pharmacological profiles, suggesting potential research applications in understanding enantiomeric impacts on antibacterial efficacy and pharmacodynamics (Chu et al., 1991).

Neurokinin-1 Receptor Antagonism

A water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral clinical administration, demonstrates high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights its potential application in the development of treatments for these conditions, focusing on the neurokinin-1 receptor pathway (Harrison et al., 2001).

P2X7 Nucleotide Receptor Antagonism

Isoquinolines such as KN-62 and KN-04 show potent inhibition of the human lymphocyte P2Z receptor, sharing functional characteristics with the cloned P2X7 nucleotide receptor. These compounds' ability to inhibit P2X receptor function in cells expressing the human P2X7R but not the rat P2X7R, despite high amino acid identity, suggests their utility in identifying P2Z/P2X7 functional responses and understanding species-specific pharmacological sensitivities (Humphreys et al., 1998).

Modulation of Cerebral Vasospasm

The compound HA1077, a calcium antagonist with anti-vasospastic properties, effectively antagonizes endothelin-induced contraction of canine basilar arterial strips and may modulate cerebral vasospasm in vitro and in vivo. This suggests its application in research focused on cerebral vasospasms and the role of endothelin and calcium in these processes (Asano et al., 1990).

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN3O3S/c1-5-6-29-16-24(33(31,32)19-12-17(2)11-18(3)13-19)25(30)20-14-21(26)23(15-22(20)29)28-9-7-27(4)8-10-28/h11-16H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSRDEXYSLQLAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2496119.png)

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)